3-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride
Description
Historical Development of 1,2,4-Oxadiazole Chemistry
The 1,2,4-oxadiazole scaffold, first synthesized in 1884 by Tiemann and Krüger via reactions between amidoximes and acyl chlorides, emerged as a pivotal heterocycle in agrochemical and pharmaceutical research. Early synthetic methods faced challenges such as low yields and harsh conditions, but advancements in catalysis (e.g., tetrabutylammonium fluoride) improved efficiency. By the mid-20th century, the bioisosteric equivalence of 1,2,4-oxadiazoles to esters and amides spurred their adoption in drug design, offering enhanced metabolic stability. Notable milestones include the commercialization of tioxazafen (a nematicide) and flufenoxadiazam (an insecticide), which utilize 1,2,4-oxadiazole cores. Recent innovations, such as visible-light-mediated [3+2]-cycloadditions, have expanded synthetic accessibility while aligning with green chemistry principles.
Evolution of Piperidine Derivative Research
Piperidine, a six-membered heterocyclic amine first isolated in 1850 by Thomas Anderson, has become a cornerstone of medicinal chemistry. Its derivatives are ubiquitous in pharmaceuticals, including antipsychotics (e.g., risperidone), opioids (e.g., fentanyl), and antihistamines (e.g., loratadine). Industrial production via pyridine hydrogenation (using MoS₂ catalysts) enabled large-scale applications. Research into piperidine derivatives accelerated in the late 20th century, focusing on structural modifications to enhance bioactivity. For example, N-substituted piperidines demonstrated antinociceptive and anti-inflammatory properties, highlighting the ring’s versatility. The integration of piperidine with other heterocycles, such as oxadiazoles, represents a modern strategy to optimize drug-like properties.
Classification and Nomenclature of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine Hydrochloride
This compound is systematically named This compound , reflecting its core structure: a piperidine ring substituted at the 3-position with a 5-methyl-1,2,4-oxadiazole moiety, paired with a hydrochloride counterion. Key features include:
| Property | Value |
|---|---|
| Molecular formula | C₈H₁₄ClN₃O |
| Molecular weight | 203.67 g/mol |
| IUPAC name | 5-Methyl-3-(piperidin-3-yl)-1,2,4-oxadiazole hydrochloride |
| CAS registry number | 895572-60-8 |
The 1,2,4-oxadiazole ring positions nitrogen atoms at 1, 2, and 4, distinguishing it from isomeric 1,3,4-oxadiazoles. The hydrochloride salt enhances aqueous solubility, critical for bioavailability in drug formulations.
Significance in Heterocyclic Chemistry Research
The fusion of piperidine and 1,2,4-oxadiazole in this compound exemplifies synergistic heterocyclic design. The 1,2,4-oxadiazole contributes metabolic stability and hydrogen-bonding capacity, while the piperidine ring offers conformational flexibility for target engagement. Such hybrids are explored for diverse applications:
- Antimicrobial agents : Oxadiazole-piperidine hybrids disrupt bacterial efflux pumps.
- CNS therapeutics : Piperidine’s ability to cross the blood-brain barrier complements oxadiazole’s enzyme inhibition potential.
- Agrochemicals : The scaffold’s stability under environmental conditions supports pesticidal activity.
Recent studies highlight its role in optimizing pharmacokinetic profiles, such as balancing lipophilicity (logP ≈ 1.2) and polar surface area (≈50 Ų). This dual-heterocyclic architecture underscores its utility in addressing multi-faceted challenges in medicinal and agrochemical research.
Properties
IUPAC Name |
5-methyl-3-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.ClH/c1-6-10-8(11-12-6)7-3-2-4-9-5-7;/h7,9H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTRLUGKPUKFSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
895572-60-8 | |
| Record name | 3-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of the 5-Methyl-1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole ring system is commonly synthesized via cyclization reactions involving amidoximes and carboxylic acid derivatives or their equivalents. The methyl group at the 5-position is introduced through appropriate methylated precursors.
-
- Amidoximes react with carboxylic acid derivatives, such as esters or acid chlorides, under dehydrating conditions to form the 1,2,4-oxadiazole ring.
- Cyclization can be promoted by reagents like carbonyldiimidazole or by heating in solvents such as tetrahydrofuran or xylene.
Example from Patent Literature:
- A process involves reacting 2-[[(2S,4S)-1-tert-butoxycarbonyl-2-methyl-4-piperidyl]oxy]acetic acid with 1,1′-carbonyldiimidazole in tetrahydrofuran at low temperature followed by addition of acetohydrazide to form an oxadiazole intermediate. This step is conducted under controlled temperature to maintain ring integrity.
Functionalization of Piperidine Ring
The piperidine moiety is typically introduced or modified through reductive amination or nucleophilic substitution reactions.
-
- The piperidine nitrogen can be alkylated by reaction with aldehydes or ketones in the presence of reducing agents such as sodium triacetoxyborohydride.
- For example, N-(4-fluoro-5-formyl-thiazol-2-yl)acetamide was used to react with piperidine derivatives under mild heating to afford substituted piperidines.
Coupling of Oxadiazole and Piperidine Units
- The coupling of the oxadiazole ring with the piperidine nucleus is often achieved by nucleophilic substitution or condensation reactions.
- In some synthetic routes, the oxadiazole ring is first constructed on a suitable precursor, which is then reacted with piperidine derivatives under reflux in alcoholic solvents.
- An example includes refluxing a mixture of 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione with substituted piperidines and formaldehyde in ethanol for several hours to yield the desired substituted piperidine-oxadiazole compounds.
Formation of Hydrochloride Salt
- After synthesis of the free base 3-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine, the hydrochloride salt is formed by treatment with aqueous hydrochloric acid.
- The salt formation improves the compound’s stability, solubility, and handling properties.
- Typically, the free base is dissolved or suspended in a suitable solvent and acidified with 2M hydrochloric acid solution, followed by isolation of the hydrochloride salt by filtration or crystallization.
Purification and Crystallization
- The crude product is purified by extraction, washing, and drying steps.
- Organic layers are often washed with aqueous sodium chloride or citric acid solutions to remove impurities.
- Crystallization is induced by solvent exchange or addition of anti-solvents such as n-heptane or ethyl acetate.
- Seeding techniques at controlled temperatures (e.g., 16–40°C) help obtain pure crystalline hydrochloride salt forms.
Summary Table of Key Preparation Steps
Detailed Research Findings
- The multi-step synthesis involving carbonyldiimidazole-mediated cyclization followed by hydrazide addition provides a reliable route to the oxadiazole ring with high purity and yield.
- Enzymatic reduction methods enable stereoselective synthesis of chiral piperidine intermediates, which are crucial for biological activity and pharmaceutical applications.
- Reductive amination using sodium triacetoxyborohydride is efficient for introducing diverse substituents on the piperidine nitrogen, allowing structural diversity.
- The coupling of oxadiazole derivatives with piperidine under reflux in ethanol with formaldehyde is a straightforward method to obtain substituted derivatives, adaptable to various substituents.
- Formation of the hydrochloride salt enhances compound stability and facilitates isolation, with crystallization conditions optimized by solvent choice and temperature control.
Chemical Reactions Analysis
Types of Reactions
3-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the compound with altered functional groups .
Scientific Research Applications
Medicinal Chemistry
1. Antimicrobial Activity
Research has indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. 3-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride has been evaluated for its efficacy against various bacterial strains. Studies suggest that the oxadiazole ring enhances the interaction with bacterial cell membranes, leading to increased permeability and cell death .
2. Anticancer Potential
The compound has shown promise in preliminary studies as an anticancer agent. Its mechanism appears to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways. In vitro assays have demonstrated cytotoxicity against several cancer cell lines, suggesting that further development could lead to novel cancer therapies .
3. Neurological Applications
Given the piperidine structure, there is potential for this compound in treating neurological disorders. Research into similar compounds has indicated possible interactions with neurotransmitter systems, which could be beneficial in conditions such as anxiety and depression. Animal studies are needed to explore these effects further .
Pharmacological Insights
1. Drug Development
The unique structure of this compound makes it a candidate for developing new pharmaceuticals targeting specific receptors or enzymes. Its potential as a lead compound in drug discovery is supported by its favorable pharmacokinetic properties observed in preliminary studies.
2. Synthesis and Modification
Synthetic pathways for this compound have been optimized to enhance yield and purity. Researchers are exploring various modifications to improve its efficacy and reduce toxicity. The ability to synthesize derivatives allows for a broader range of biological testing and application development .
Material Science Applications
1. Polymer Chemistry
The incorporation of this compound into polymer matrices has been studied for developing new materials with enhanced thermal stability and mechanical properties. The oxadiazole component contributes to improved resistance against thermal degradation .
2. Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound is being investigated as an additive in coatings and adhesives formulations. Its presence may enhance the performance characteristics of these materials under various environmental conditions.
Case Studies
Mechanism of Action
The mechanism of action of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it may inhibit protein-tyrosine phosphatase 1B (PTP1B) or chemokine receptor type 4 (CXCR4), leading to its potential therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Variations
The compound’s core structure—piperidine linked to a 1,2,4-oxadiazole ring—is shared with several analogs, but substituent variations significantly influence pharmacological and physicochemical properties:
Key Observations :
- Positional Isomerism : Substitution at the 3- vs. 4-position of piperidine (e.g., ) alters steric and electronic interactions, impacting receptor binding.
- Oxadiazole Substituents: The 5-methyl group in the target compound provides moderate lipophilicity, while bulkier groups (e.g., isopropyl in ) may enhance selectivity but reduce solubility.
Pharmacological Profiles
Several analogs are active at 5-HT receptors, with structural nuances dictating selectivity and potency:
A. 5-HT1B/1D Receptor Antagonists
- GR127935 : Features a biphenyl-carboxamide linked to 5-methyl-1,2,4-oxadiazole and a piperazinyl group. Demonstrates high affinity for 5-HT1B/1D receptors (Ki < 1 nM) and is used to study migraine pathways .
- SB224289 : Contains a fused indole-spiro-piperidine system, conferring >100-fold selectivity for 5-HT1B over 5-HT1D receptors. Used to dissect receptor subtypes in vascular studies .
B. Agonist/Antagonist Comparisons
Mechanistic Insights :
- The 5-methyl-1,2,4-oxadiazole moiety in the target compound likely engages in hydrogen bonding and π-π interactions with receptor residues, while the piperidine nitrogen may protonate to enhance binding in acidic environments (e.g., synaptic clefts) .
B. Physicochemical Data
Biological Activity
3-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride (CAS: 895572-60-8) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including anticancer properties and other pharmacological effects, supported by relevant data and research findings.
Chemical Structure and Properties
The molecular formula for this compound is C8H14ClN3O. The compound consists of a piperidine ring substituted with a 5-methyl-1,2,4-oxadiazole moiety, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant biological activities, particularly in anticancer applications. The following sections summarize key findings related to the biological activity of this compound.
Anticancer Activity
- Cytotoxic Effects : Studies have shown that compounds containing the oxadiazole moiety can induce cytotoxicity in various cancer cell lines. For instance, derivatives similar to 3-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine have demonstrated IC50 values in the low micromolar range against several cancer types including:
- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis through upregulation of pro-apoptotic proteins such as p53 and Bax. Flow cytometry assays have confirmed that these compounds promote apoptosis in a dose-dependent manner .
Other Biological Activities
- Antimicrobial Properties : Some studies suggest that oxadiazole derivatives possess antibacterial activity against various pathogens. For instance, compounds tested against ESKAPE pathogens demonstrated significant growth inhibition .
- Enzyme Inhibition : Molecular docking studies indicate that oxadiazole-containing compounds can effectively inhibit certain enzymes linked to cancer progression. For example, they have shown potential as inhibitors of histone deacetylases (HDACs), which are crucial in cancer cell proliferation .
Data Tables
Case Studies
- Case Study on Breast Cancer : A derivative similar to this compound was tested against MCF-7 cells. The study revealed that the compound not only reduced cell viability but also increased the expression of apoptotic markers, indicating its potential as a therapeutic agent for breast cancer treatment .
- Case Study on Antimicrobial Activity : In a study assessing the antibacterial properties of oxadiazole derivatives against ESKAPE pathogens, several compounds demonstrated significant inhibition zones in disk diffusion assays. The most effective compounds were further analyzed for their minimum inhibitory concentrations (MIC), revealing promising results for future therapeutic applications .
Q & A
Q. What are the standard synthetic routes for 3-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride, and how can purity be validated?
Methodological Answer: Synthesis typically involves condensation of 5-methyl-1,2,4-oxadiazole derivatives with piperidine precursors under acidic conditions. For example, oxadiazole rings are often formed via cyclization of amidoximes with carboxylic acid derivatives. Post-synthesis, purification is achieved using recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol). Purity validation requires HPLC (C18 column, UV detection at 254 nm) with ≥95% purity thresholds. Structural confirmation employs H/C NMR (DMSO-, δ 1.2–5.0 ppm for piperidine protons, δ 8.0–9.0 ppm for oxadiazole protons) and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy : H NMR confirms proton environments (e.g., piperidine ring protons at δ 1.5–3.5 ppm, oxadiazole protons at δ 8.5–9.5 ppm). C NMR identifies carbonyl carbons (δ 165–170 ppm) and quaternary carbons.
- FT-IR : Peaks at 1600–1650 cm (C=N stretch, oxadiazole) and 2500–3000 cm (N-H stretch, hydrochloride salt).
- LC-MS/MS : Quantifies impurities (<0.1% as per ICH guidelines) using reverse-phase columns (e.g., ACE C18) with mobile phases of acetonitrile/0.1% formic acid .
Q. How should researchers assess solubility and stability under experimental conditions?
Methodological Answer:
- Solubility : Use the shake-flask method in PBS (pH 7.4), DMSO, or ethanol. For aqueous solubility, conduct equilibrium solubility studies at 25°C and 37°C.
- Stability : Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolysis of oxadiazole ring) are identified via LC-MS. Store at 2–8°C in airtight, light-resistant containers to prevent deliquescence and photodegradation .
Q. What in vitro biological screening strategies are recommended for initial activity profiling?
Methodological Answer:
- Enzyme Inhibition Assays : Screen against targets like monoamine oxidases (MAOs) or phosphodiesterases (PDEs) at 10–100 µM concentrations. Use fluorogenic substrates (e.g., Amplex Red for MAO-B).
- Cellular Assays : Evaluate cytotoxicity (MTT assay in HEK-293 or HepG2 cells) and membrane permeability (Caco-2 monolayers, Papp values).
- Receptor Binding : Radioligand displacement assays (e.g., σ receptors with H-DTG) to assess affinity .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproduct formation?
Methodological Answer:
- Reaction Optimization : Use Design of Experiments (DoE) to vary temperature (80–120°C), solvent (DMF vs. acetonitrile), and catalyst (e.g., p-TsOH). Microwave-assisted synthesis reduces reaction time (30 min vs. 12 hrs).
- Byproduct Mitigation : Introduce scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted intermediates. Monitor reaction progress via TLC (eluent: ethyl acetate/hexane 1:1) .
Q. How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Assay Variability : Replicate studies under standardized conditions (e.g., ATP levels in cell viability assays).
- Orthogonal Assays : Confirm MAO inhibition via both fluorometric and radiometric methods.
- Structural Analog Comparison : Compare with 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride (PubChem CID: 101768-77-8) to isolate pharmacophore contributions .
Q. What computational strategies predict target interactions and pharmacokinetic properties?
Methodological Answer:
- Docking Studies : Use AutoDock Vina with crystal structures (e.g., PDE4B, PDB: 1XMU). Focus on hydrogen bonding with oxadiazole nitrogen and piperidine’s amine group.
- ADMET Prediction : SwissADME estimates logP (2.5–3.5), BBB permeability (CNS MPO score >4), and CYP450 inhibition (risk of 2C9/2D6 interactions) .
Q. What advanced techniques identify and quantify synthesis-related impurities?
Methodological Answer:
Q. How to design in vivo studies for pharmacokinetic and toxicity profiling?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
